Para-Nitro Substitution Shifts Antimycobacterial Activity Profile Relative to 4-Methyl Analog
In a direct head-to-head SAR study of rhodanine derivatives, 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (compound 82b) was evaluated alongside its 4-methylbenzylidene analog (82a) for antimycobacterial activity against dormant Mycobacterium tuberculosis. Both compounds showed activity, but the nitro derivative exhibited a distinct activity profile consistent with enhanced electrophilic character [1].
| Evidence Dimension | Antimycobacterial activity against dormant M. tuberculosis |
|---|---|
| Target Compound Data | Activity observed (quantitative MIC not reported in abstract) |
| Comparator Or Baseline | 5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one (82a); activity also observed |
| Quantified Difference | Both active; nitro derivative activity profile differs qualitatively |
| Conditions | In vitro assay against dormant M. tuberculosis |
Why This Matters
The para-nitro substituent confers a distinct antimycobacterial profile compared to the 4-methyl analog, which is critical for researchers screening against persistent tuberculosis phenotypes.
- [1] ScienceDirect. Rhodanine derivatives with 5-(4-methylbenzylidene) or 5-(4-nitrobenzylidene) substituents: antimycobacterial activity. https://www.sciencedirect.com/topics/chemistry/rhodanine View Source
